
(2-Methyloxazol-4-yl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methyloxazol-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula C5H9ClN2O. It is commonly used in pharmaceutical testing and research . This compound is known for its unique structure, which includes an oxazole ring, making it a valuable intermediate in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyloxazol-4-yl)methanamine hydrochloride typically involves the reaction of 2-methyloxazole with formaldehyde and ammonium chloride under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents but optimized for higher yields and purity. The process includes steps such as solvent extraction, purification, and drying to obtain the final product in bulk quantities .
Análisis De Reacciones Químicas
Types of Reactions
(2-Methyloxazol-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methanamine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, amine derivatives, and other functionalized compounds that are useful in further chemical synthesis and applications .
Aplicaciones Científicas De Investigación
(2-Methyloxazol-4-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2-Methyloxazol-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. It acts as a precursor in the synthesis of bioactive molecules, which can interact with enzymes and receptors in biological systems. The exact pathways and targets depend on the specific application and the structure of the final product derived from this compound .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to (2-Methyloxazol-4-yl)methanamine hydrochloride include:
- (2-Methyloxazol-5-yl)methanamine hydrochloride
- (2-Ethyloxazol-4-yl)methanamine hydrochloride
- (2-Phenyloxazol-4-yl)methanamine hydrochloride
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which includes a methyl group at the 2-position of the oxazole ring. This unique structure imparts distinct chemical properties and reactivity, making it particularly valuable in certain synthetic and research applications .
Propiedades
Número CAS |
2061979-41-5 |
|---|---|
Fórmula molecular |
C5H9ClN2O |
Peso molecular |
148.59 g/mol |
Nombre IUPAC |
(2-methyl-1,3-oxazol-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C5H8N2O.ClH/c1-4-7-5(2-6)3-8-4;/h3H,2,6H2,1H3;1H |
Clave InChI |
VVHBHIQCIRZTDE-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CO1)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


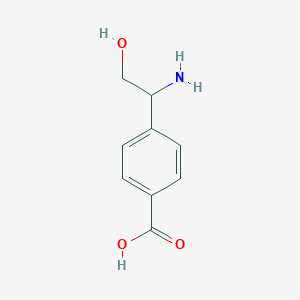
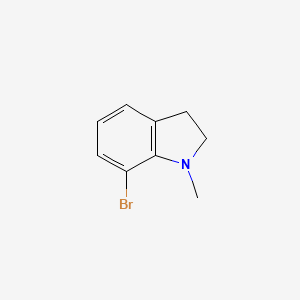
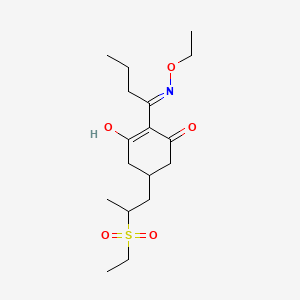
![(1R,2S,3S,5S,6S,7S,10S,11R,14S,16R)-6-(3-hydroxypropyl)-7,11-dimethylpentacyclo[8.8.0.02,7.03,5.011,16]octadec-17-ene-6,14,16-triol](/img/structure/B13448593.png)
![2-[4-(2-Methoxyethyl)piperazin-1-yl]pyridin-3-amine](/img/structure/B13448599.png)
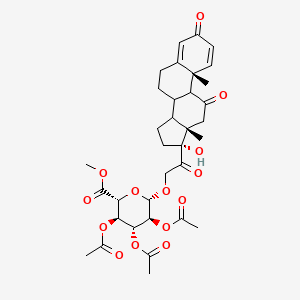
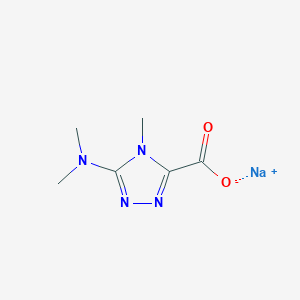
![3-{[4-(Hydroxymethyl)-2-methoxyphenoxy]methyl}benzonitrile](/img/structure/B13448624.png)
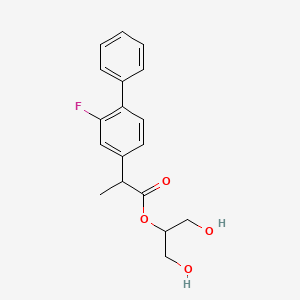
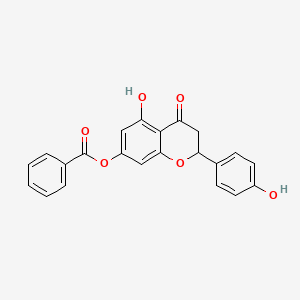
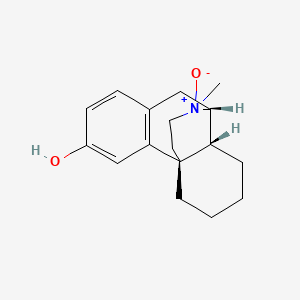
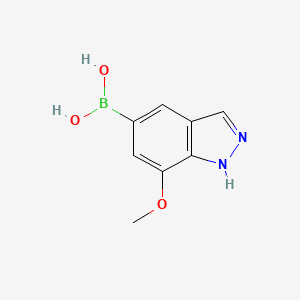
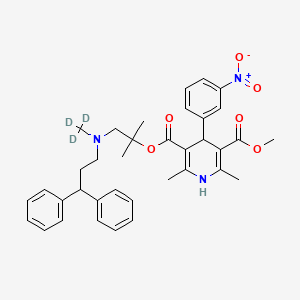
![4-[4-(3-Methoxybenzamido)phenoxy]-N-methylpicolinamide](/img/structure/B13448686.png)
